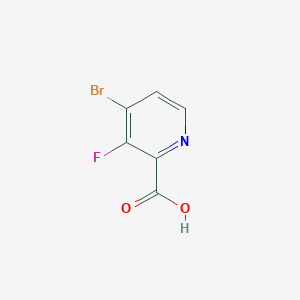
4-Bromo-3-fluoropicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-fluoropicolinic acid is an organic compound with the molecular formula C6H3BrFNO2 It is a derivative of picolinic acid, where the hydrogen atoms at positions 4 and 3 on the pyridine ring are replaced by bromine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoropicolinic acid typically involves halogenation reactions. One common method is the bromination of 3-fluoropicolinic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and halogenation. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluoropicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and base in an organic solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted picolinic acid derivatives .
Scientific Research Applications
4-Bromo-3-fluoropicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding studies.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoropicolinic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Bromo-6-fluoropicolinic acid: Similar structure but with different substitution pattern.
5-Bromo-3-fluoropicolinic acid: Another isomer with bromine and fluorine at different positions.
Uniqueness: 4-Bromo-3-fluoropicolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in applications where precise molecular interactions are required .
Properties
Molecular Formula |
C6H3BrFNO2 |
|---|---|
Molecular Weight |
220.00 g/mol |
IUPAC Name |
4-bromo-3-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3BrFNO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,(H,10,11) |
InChI Key |
WCXXREYONUJTTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Br)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


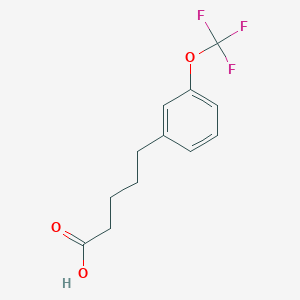
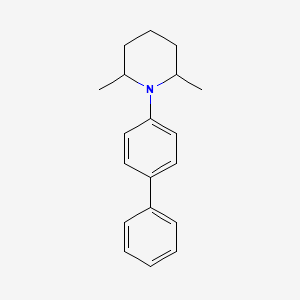
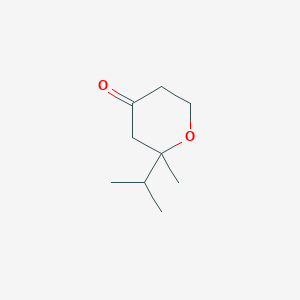
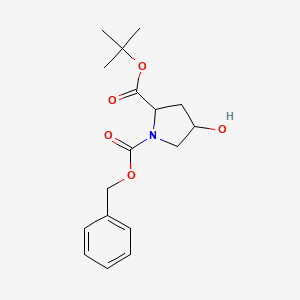
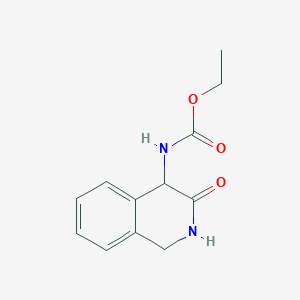
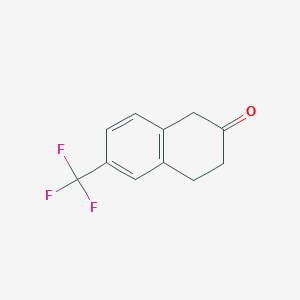
![5-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681187.png)
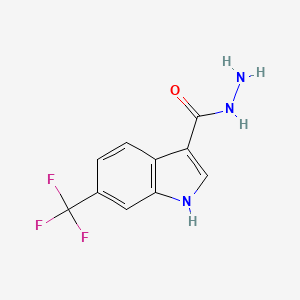
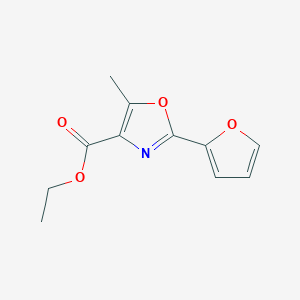

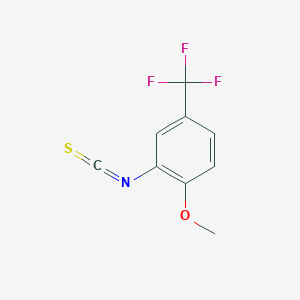
![(1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B13681207.png)
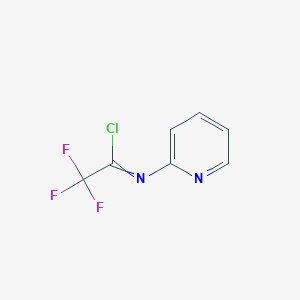
![Ethyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13681221.png)
